(S)-Aclidinium Bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

-(S)-Aclidinium Bromide is a synthetic quaternary ammonium salt with anticholinergic properties that is used in the treatment of chronic obstructive pulmonary disease (COPD). It is a long-acting muscarinic antagonist (LAMA) and is the first of its kind to be approved by the US Food and Drug Administration (FDA) for the treatment of COPD. It is also used as a bronchodilator to treat bronchospasm associated with COPD.

科学的研究の応用

Therapeutic Applications in COPD

Efficacy in Different Populations : Aclidinium Bromide has demonstrated significant efficacy in improving lung function in patients with COPD, as evidenced by a randomized clinical trial conducted in a Korean population, which is consistent with results observed in Caucasian populations (Lee et al., 2015).

Pharmacological Profile : Studies have investigated the in vitro stability and pharmacological activity of aclidinium bromide's metabolites. It is rapidly hydrolyzed in plasma to form inactive metabolites, suggesting reduced systemic exposure and less propensity for class-related systemic side effects (Sentellas et al., 2010).

Pharmacokinetics and Safety : The safety and tolerability of aclidinium, along with its bioavailability, have been a subject of research. A study found that aclidinium has low and short-lived bioavailability with a low incidence of systemic side effects, contributing to a positive safety and tolerability profile (Ortiz et al., 2012).

Bronchodilatory Effects : Aclidinium Bromide has been shown to produce sustained bronchodilation over 24 hours in patients with COPD, with a fast onset of action, a long duration of effect, and a favorable cardiovascular safety profile (Gavaldà et al., 2009).

Improved Control of Lung Function : Clinical studies indicate that aclidinium bromide achieves better control of lung function, especially nighttime symptoms in COPD patients. Its rapid metabolism compared to other muscarinic receptor inhibitors is thought to lead to fewer systemic side effects (Zhong & Roth, 2014).

Additional Research Areas

Pharmacodynamics in COPD Patients : A study evaluated the pharmacodynamics, pharmacokinetics, safety, and tolerability of ascending doses of aclidinium bromide in patients with COPD, demonstrating its efficacy in producing sustained bronchodilation (Joos et al., 2010).

Impact on Exercise Endurance and Physical Activity : Aclidinium bromide has been found to significantly improve exercise endurance, reduce exertional dyspnea, and improve physical activity in patients with COPD (Beeh et al., 2014).

Pharmacokinetics in Renal Function : Its pharmacokinetics and safety in individuals with normal or impaired renal function were also studied, suggesting that aclidinium bromide is well tolerated across different levels of renal function (Schmid et al., 2010).

Lung Deposition from Inhalers : The effectiveness of aclidinium bromide delivery via multidose dry powder inhalers has been quantified, showing efficient lung deposition (Newman et al., 2009).

特性

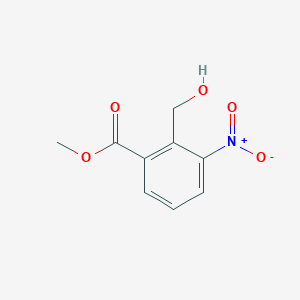

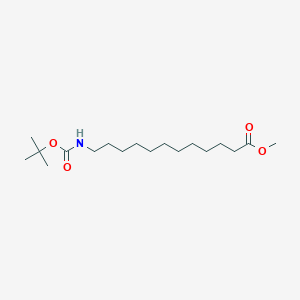

| { "Design of the Synthesis Pathway": "The synthesis of (S)-Aclidinium Bromide can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "R-(-)-Glycidyl Butyrate", "Methylamine", "Hydrogen Bromide", "Sodium Hydroxide", "Sodium Carbonate", "Methanol", "Ethanol", "Acetone", "Diethyl Ether", "Water" ], "Reaction": [ "Step 1: R-(-)-Glycidyl Butyrate is reacted with methylamine in methanol to form (S)-N-methyl-3-(oxiran-2-yl)propan-1-amine.", "Step 2: The product from step 1 is treated with hydrogen bromide in diethyl ether to form (S)-N-methyl-3-(bromomethyl)propan-1-amine.", "Step 3: The product from step 2 is reacted with sodium carbonate in acetone to form (S)-3-(bromomethyl)-1-(methylamino)propan-1-one.", "Step 4: The product from step 3 is treated with sodium hydroxide in water to form (S)-3-(hydroxymethyl)-1-(methylamino)propan-1-one.", "Step 5: The product from step 4 is reacted with hydrogen bromide in ethanol to form (S)-Aclidinium Bromide." ] } | |

CAS番号 |

320346-78-9 |

分子式 |

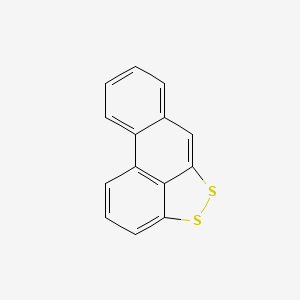

C₂₆H₃₀BrNO₄S₂ |

分子量 |

564.55 |

同義語 |

(3S)-3-[(Hydroxydi-2-thienylacetyl)oxy]-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane, , Bromide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。